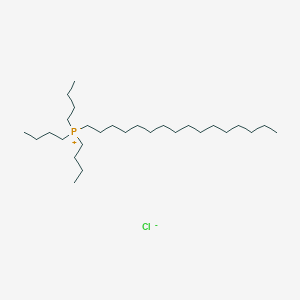![molecular formula C15H13ClO2 B1609786 3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 884323-17-5](/img/structure/B1609786.png)
3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CMBCA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 273.6 g/mol and a melting point of 152-154°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. CMBCA is commonly used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a fluorescent probe for the detection of biological molecules.
Scientific Research Applications
Synthetic Chemistry and Materials Science
Ring Transformations and Derivative Synthesis : Research demonstrates the preparation and transformation of cyclic compounds, such as cyclopropene carboxylic acids, into open-chain carboxylic acids and other derivatives. This showcases the compound's potential in synthesizing complex organic molecules, possibly including 3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid derivatives for advanced applications (Schmitz, Sonnenschein, & Kuban, 1985).
Supramolecular Networks : Studies on tricarboxylic acid monolayers, such as those involving 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene, demonstrate the compound's utility in forming two-dimensional nanoporous networks. This suggests potential applications in nanotechnology and materials science for similar biphenyl carboxylic acids (Dienstmaier et al., 2010).
Polymer Technology
- Functionalized Polymers : Research involving the modification of polymers with carboxylic acid functionalities, such as the synthesis of carboxylate-containing polyamides, highlights the importance of such functional groups in creating materials with specific properties. These polymers exhibit unique characteristics, such as enhanced proton conductivity and selective gas adsorption, indicating potential applications for this compound in polymer modification and functionalization (Ueyama et al., 1998).
properties
IUPAC Name |
2-chloro-4-(3,5-dimethylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-5-10(2)7-12(6-9)11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPIQYRMRNJDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469025 | |
| Record name | 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884323-17-5 | |
| Record name | 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1609712.png)









